Pentoxifylline

Structural Biology Pharmacology Drug Design

Researchers needing a validated historical control for PAD trials or a tool compound for PDE/TNF-α studies face limited well-characterized options. Pentoxifylline (PTX) fills this gap with defined, moderate-potency pharmacology. • Non-selective PDE inhibitor (IC50 ~100 µM); inhibits TNF-α (IC50 = 106 µM) • Improves erythrocyte flexibility & reduces blood viscosity (11% increase in MWD vs. placebo) • USP/EP reference standard available; ≥98% purity • Ideal active comparator for novel PAD therapeutics & inflammatory pathway research

Molecular Formula C13H18N4O3
Molecular Weight 278.31 g/mol
CAS No. 6493-05-6
Cat. No. B538998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentoxifylline
CAS6493-05-6
SynonymsPentoxifylline, Dimethyloxohexylxanthine, EHT 0202, BL 191, Oxpentifylline, Pentoxifilina, Theobromine, Trental, Vazofirin, EHT0202, BL191, EHT-0202, BL-191;  Etazolate
Molecular FormulaC13H18N4O3
Molecular Weight278.31 g/mol
Structural Identifiers
SMILESCC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C
InChIInChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3
InChIKeyBYPFEZZEUUWMEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to light yellow solid powder.
Solubility5.17e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pentoxifylline Hemorheologic Profile


Pentoxifylline (PTX) is a synthetic tri-substituted dimethylxanthine derivative structurally related to theophylline and caffeine [1]. It is classified as a hemorheologic agent, primarily used to improve blood flow in peripheral vascular diseases like intermittent claudication by reducing blood viscosity [2]. Unlike other methylxanthines, PTX's primary action is on blood rheology rather than bronchodilation or CNS stimulation [3]. Its mechanism involves nonselective phosphodiesterase (PDE) inhibition, increasing erythrocyte flexibility, and reducing platelet aggregation .

Workflow: Hemorheology modulation and nonselective PDE inhibition studies
Selection: Xanthine-derivative tool compound with distinct 5-oxohexyl group
Context: In vitro cytokine regulation, cell signaling, and comparator-controlled research models

Pentoxifylline Differentiation from Other Methylxanthines


Generic substitution of methylxanthines (e.g., caffeine, theophylline) for Pentoxifylline is scientifically unsound due to critical differences in molecular structure and consequent pharmacodynamic profile [1]. Pentoxifylline possesses a unique 1-(5-oxohexyl) group, which confers distinct hemorheologic properties not shared by other xanthines [2]. Furthermore, its nonselective phosphodiesterase (PDE) inhibition profile and potency in suppressing TNF-α differ quantitatively from its analogs, leading to a divergent therapeutic index [3]. In clinical practice, these differences manifest as variable efficacy in improving walking distance in peripheral arterial disease and distinct adverse event profiles when compared to other vasoactive agents like cilostazol [4].

Structure The 5-oxohexyl group, absent in caffeine and theophylline, may shift hemorheologic and PDE inhibition profiles.
PDE Profile Nonselective, low-potency PDE inhibition differs from selective analogs like propentofylline; pathway effects may not transfer.
TNF-α Potency Intermediate TNF-α suppression potency (compared to theophylline) means cytokine response in models may vary with substitution.

Pentoxifylline Comparative Evidence


5-Oxohexyl Group: Key Structural Difference

Pentoxifylline is structurally differentiated from theophylline, caffeine, and theobromine by the presence of a 1-(5-oxohexyl) group [1]. This chemical modification is responsible for shifting the pharmacological activity from primarily bronchodilation and CNS stimulation (as seen with theophylline and caffeine) to hemorheologic modulation [2]. While a direct comparison of this moiety's impact on specific target binding is not provided in the primary literature, this class-level inference is supported by the distinct clinical indication and functional assays [3].

5-Oxohexyl Moiety
Class-level inference
Present in PTX; absent in caffeine, theophylline, theobromine
Structural distinction underpins hemorheologic activity shift
Class-level functional attribution; direct binding data not provided
Structural Biology Pharmacology Drug Design

Phosphodiesterase Inhibition Profile

In a comparative study of four related xanthines, Pentoxifylline (PTX) exhibited a distinct PDE isoform inhibitory profile. It inhibited calmodulin-stimulated PDE I more potently than basal activity, and showed modest, non-selective inhibition of PDE III and PDE IV (IC50 ~10^-4 M) [1]. In contrast, Propentofylline was a more potent and selective inhibitor of PDE IV (IC50 = 20 µM) [2]. This demonstrates that PTX has a relatively balanced, low-potency inhibitory effect across multiple PDEs, distinguishing it from more selective analogs [3].

PDE Inhibition
Head-to-head
IC50 ~100 µM for PDE III/IV; preferential inhibition of Ca²⁺/calmodulin-stimulated PDE I
Supports nonselective PDE inhibitor tool compound use
Rat heart cytosol; ~5× less potent than propentofylline on PDE IV
Enzymology Phosphodiesterase Signal Transduction

TNF-α Suppression Compared to Theophylline

A study directly compared the ability of Pentoxifylline and five other xanthine derivatives to suppress TNF-α production in human mononuclear cells. Pentoxifylline demonstrated intermediate potency with an IC50 of approximately 106 µM [1]. This was significantly more potent than theophylline, which had an IC50 of 419 µM, but less potent than the experimental compound A 80 2715 (IC50 = 41 µM) [2]. This places PTX's anti-inflammatory activity in a specific, quantifiable range relative to its class .

TNF-α Suppression
Head-to-head
PTX IC50 106 µM vs Theophylline IC50 419 µM (human mononuclear cells)
Intermediate potency position for cytokine research models
LPS-induced TNF-α in vitro; ~4× more potent than theophylline
Immunology Inflammation Cytokine

Intermittent Claudication: Comparative Efficacy

A systematic review and network meta-analysis of randomized controlled trials quantified the efficacy of Pentoxifylline, Cilostazol, and Naftidrofuryl Oxalate for improving walking distance in peripheral arterial disease [1]. Naftidrofuryl was ranked most effective, followed by Cilostazol, and then Pentoxifylline [2]. The analysis showed that Pentoxifylline increased Maximum Walking Distance (MWD) by 11% (95% CI: -1% to 24%) relative to placebo, compared to a 25% increase for Cilostazol and a 60% increase for Naftidrofuryl [3]. Additionally, a large head-to-head trial found that Cilostazol 100mg twice daily was significantly more effective than Pentoxifylline 400mg three times daily, with the latter not significantly different from placebo in that trial [4].

Walking Distance
Cross-study comparable
11% increase in MWD vs placebo (95% CI: -1% to 24%)
Reported endpoint context; lower change than cilostazol (25%) or naftidrofuryl (60%)
Meta-analysis in Fontaine stage II PAD; endpoint variability noted
Clinical Trial Vascular Medicine Peripheral Arterial Disease

Adverse Event Profile vs. Cilostazol

The adverse event profile of Pentoxifylline has been directly compared to other vasoactive agents. In a 24-week comparative trial, patients on Cilostazol reported significantly higher rates of headache, diarrhea, and abnormal stools compared to those on Pentoxifylline [1]. In an older 8-week trial against the vasodilator Nylidrin, both treatments were well-tolerated, with six patients in the Pentoxifylline group and three in the Nylidrin group reporting subjective side effects [2]. This suggests that while Pentoxifylline has a manageable safety profile, its tolerability may differ from other agents in terms of specific side effect frequencies [3].

Tolerability Profile
Head-to-head
Fewer GI/CNS complaints vs cilostazol; subjective side effects in 6/30 vs nylidrin
Tolerability endpoint context may support comparator selection
24-week and 8-week RCTs; specific side-effect frequencies differ
Safety Pharmacology Toxicology Clinical Trial

Pentoxifylline Research Applications


Benchmark Comparator for PAD Research

Given its well-characterized but modest efficacy (11% increase in MWD vs. placebo) [1], Pentoxifylline serves as an ideal historical control or active comparator in clinical trials for novel PAD therapeutics. Its quantitative efficacy and safety profile (Section 3, Evidence 4 & 5) provides a validated benchmark against which the superior performance of new molecular entities can be measured and statistically powered.

In Vitro TNF-α Suppression Models

Researchers studying inflammatory pathways, particularly those involving TNF-α, can utilize Pentoxifylline as a moderate-potency xanthine control (IC50 = 106 µM) [2]. Its well-defined potency, especially in comparison to theophylline (IC50 = 419 µM) (Section 3, Evidence 3), allows for precise experimental design when examining the role of PDE inhibition in cytokine regulation or screening for more potent anti-inflammatory agents.

Nonselective PDE Inhibition Studies

For cell signaling and enzymology research, Pentoxifylline is a tool compound for studying the effects of broad-spectrum, low-potency PDE inhibition. Its unique profile—preferentially inhibiting calmodulin-stimulated PDE I over basal activity and showing nonselective inhibition of PDE III/IV (IC50 ~100 µM) [3]—contrasts with selective inhibitors like Propentofylline (PDE IV IC50 = 20 µM) (Section 3, Evidence 2). This makes it valuable for dissecting pathways where simultaneous, moderate inhibition of multiple PDE isoforms is the desired experimental condition.

Pharmacokinetic and Sustained-Release Studies

Numerous patents and studies focus on Pentoxifylline sustained-release (SR) formulations [4]. These formulations are designed to maintain therapeutic plasma levels over 12-24 hours, improving patient compliance and potentially reducing side effects. This makes Pentoxifylline a valuable subject for pharmaceutical scientists investigating drug delivery technologies, particularly in the context of drugs with short half-lives or those requiring stable plasma concentrations for chronic conditions.

Application
Selection Property
Validation Focus
Hemorheology comparator studies
Reported walking-distance endpoint profile
Endpoint benchmarking against novel agents
In vitro TNF-α pathway research
Moderate TNF-α suppression potency
Cytokine regulation and PDE inhibition correlation
Non-selective PDE signaling studies
Broad-spectrum PDE isoform inhibition
cAMP/cGMP pathway modulation assays
Sustained-release formulation research
Pharmacokinetic release profile
Drug delivery and exposure-model studies

Technical Documentation Hub

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